1-Pentylpiperidin-3-amine
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Overview
Description
1-Pentylpiperidin-3-amine is a chemical compound belonging to the piperidine class. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a pentyl group attached to the piperidine ring, specifically at the third position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentylpiperidin-3-amine can be synthesized through several methods. One common approach involves the reductive amination of 3-piperidone with pentylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include steps like alkylation, cyclization, and reduction under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Pentylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary and tertiary amines.
Substitution: N-substituted piperidines.
Scientific Research Applications
1-Pentylpiperidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-pentylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in pharmaceuticals.
N-Methylpiperidine: Similar structure with a methyl group instead of a pentyl group.
N-Ethylpiperidine: Contains an ethyl group instead of a pentyl group.
Uniqueness: 1-Pentylpiperidin-3-amine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other piperidine derivatives. Its pentyl group can influence its lipophilicity, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
1-pentylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-2-3-4-7-12-8-5-6-10(11)9-12/h10H,2-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDNGBPARIYKFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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